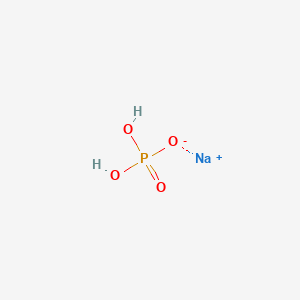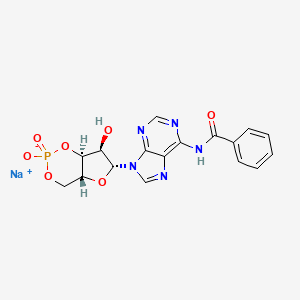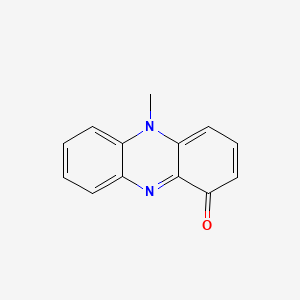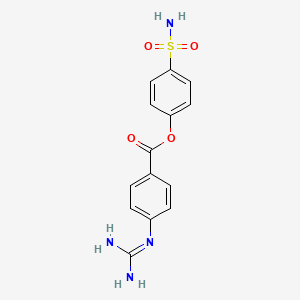
4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate, also known as Sulfaguanidine, is a synthetic compound that belongs to the class of sulfonamides. Sulfaguanidine is used as an antibacterial agent and is commonly used in the treatment of gastrointestinal infections.
Applications De Recherche Scientifique
Protease Inhibition and Disease Treatment
Inhibition of Proteases : 4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate is noted for its ability to inhibit various proteases, including trypsin, thrombin, plasma kallikrein, plasmin, pancreatic kallikrein, and chymotrypsin. This inhibition is significant for protease-mediated diseases like thrombosis and disseminated intravascular coagulation (DIC) (Matsuoka et al., 1989).
Protective Effects in Experimental DIC : Studies have shown that 4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate exhibits protective effects against experimental DIC in rats, potentially offering a route for treatment or management of such conditions in humans (Yoshikawa et al., 1990).
Treatment of Acute Pancreatitis : The compound has demonstrated efficacy in protecting the exocrine pancreas during acute edematous pancreatitis in rats, hinting at its potential application in treating human acute pancreatitis (Hirano et al., 1992).
Biochemical and Chemical Studies
Kinetic Study of Enzyme Inhibition : Investigations into its interactions with enzymes like trypsin have provided insights into its mechanism of action, where it behaves as a quasi-substrate of enzymes, leading to stable acyl-enzyme production (Nochi et al., 1989).
Microbial Metabolism Research : Research on microbial metabolism of methanesulfonic acid, a related compound, has contributed to our understanding of the biogeochemical cycling of sulfur and the role of diverse aerobic bacteria in utilizing such compounds (Kelly & Murrell, 1999).
Chemical Synthesis and Industrial Applications : The compound's structure and properties are leveraged in the synthesis of other important chemicals, such as Nafamostat Mesilate, an anti-pancreatitis drug, showcasing its significance in pharmaceutical chemistry (Che Bao-quan et al., 2007).
Propriétés
Numéro CAS |
76472-28-1 |
|---|---|
Nom du produit |
4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate |
Formule moléculaire |
C14-H14-N4-O4-S |
Poids moléculaire |
334.35 g/mol |
Nom IUPAC |
(4-sulfamoylphenyl) 4-(diaminomethylideneamino)benzoate |
InChI |
InChI=1S/C14H14N4O4S/c15-14(16)18-10-3-1-9(2-4-10)13(19)22-11-5-7-12(8-6-11)23(17,20)21/h1-8H,(H4,15,16,18)(H2,17,20,21) |
Clé InChI |
YFUQTMNUQVFBBS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)S(=O)(=O)N)N=C(N)N |
SMILES canonique |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)S(=O)(=O)N)N=C(N)N |
Synonymes |
4-sulfamoylphenyl 4-guanidinobenzoate methanesulfonate 4-sulfamoylphenyl 4-guanidinobenzoate monomethanesulfonate ONO 3307 ONO-3307 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



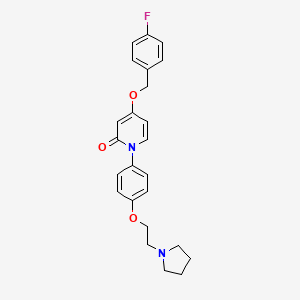
![Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]-](/img/structure/B1662364.png)
![2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid](/img/structure/B1662365.png)
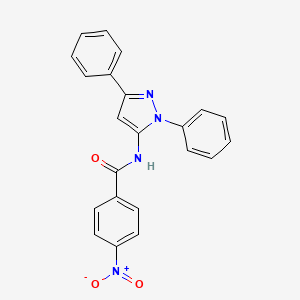
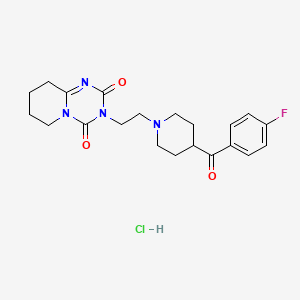
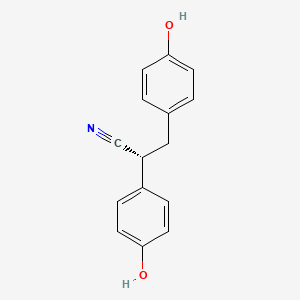
![N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxamide](/img/structure/B1662370.png)
![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B1662371.png)
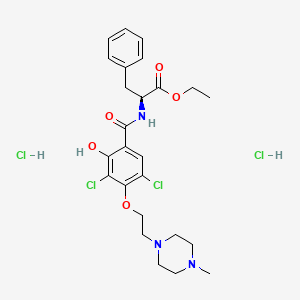
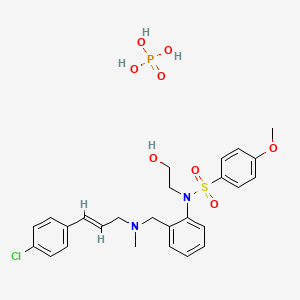
![2-[Bis-(2-hydroxy-ethyl)-amino]-2-hydroxymethyl-propane-1,3-diol](/img/structure/B1662375.png)
